2-(1-Amino-3-methylbutyl)aniline

Description

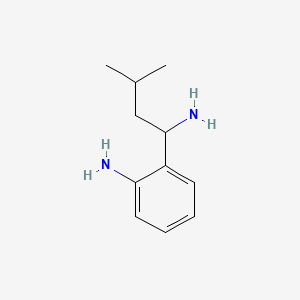

Structure

3D Structure

Properties

IUPAC Name |

2-(1-amino-3-methylbutyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYJLRMNAPWVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747009 | |

| Record name | 2-(1-Amino-3-methylbutyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54393-21-4 | |

| Record name | 2-(1-Amino-3-methylbutyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Amino-3-methylbutyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(1-Amino-3-methylbutyl)aniline. Designed for professionals in research and drug development, this document moves beyond a simple data sheet to offer insights into the causality behind these properties and the experimental and computational methodologies used for their determination.

Introduction

This compound, a substituted aniline derivative, presents a chemical scaffold of interest in medicinal chemistry and material science. The strategic placement of a chiral aminobutyl group ortho to the aniline nitrogen introduces unique steric and electronic features. Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, designing new synthetic routes, and developing robust analytical methods. Aniline and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and polymers.[1] The introduction of an alkylamine substituent, as in the case of this compound, can significantly influence properties such as basicity, lipophilicity, and metabolic stability, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[2]

Due to the limited availability of direct experimental data for this specific molecule, this guide integrates data from commercially available sources with predicted values from validated computational models. This approach provides a robust and well-rounded profile of the compound's key physicochemical characteristics.

Chemical and Physical Identity

A foundational aspect of understanding any chemical entity is its fundamental identity and basic physical properties.

| Property | Value | Source |

| CAS Number | 1246816-03-4 | [3][4] |

| Molecular Formula | C₁₁H₁₈N₂ | [5] |

| Molecular Weight | 178.28 g/mol | [3][5] |

| Physical Form | White to Yellow Solid | [3] |

| Purity | ≥95% | [5][6] |

| IUPAC Name | This compound | [3] |

| InChI Key | SDYJLRMNAPWVII-UHFFFAOYSA-N | [3][5] |

Structure:

Caption: Workflow for logP determination by the shake-flask method.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Due to the presence of two basic centers, two equivalence points are expected.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for structural elucidation and confirmation.

-

NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

-

IR Spectroscopy: Prepare a sample as a KBr pellet or a thin film and record the spectrum using an FTIR spectrometer.

-

Mass Spectrometry: Introduce the sample into a mass spectrometer via a suitable ionization method (e.g., EI or ESI) to obtain the mass spectrum.

Conclusion

This technical guide provides a detailed physicochemical profile of this compound, a molecule with potential applications in drug discovery and chemical synthesis. By integrating available data with robust computational predictions, we have established key parameters such as lipophilicity and basicity that will govern its behavior in various chemical and biological environments. The outlined experimental protocols offer a clear path for the empirical validation of these properties. As research into novel aniline derivatives continues, a thorough understanding of their fundamental physicochemical characteristics will remain a cornerstone of rational molecular design and development.

References

-

Tetko, I. V., & Poda, G. I. (2004). Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. Journal of medicinal chemistry, 47(23), 5601–5604. [Link]

-

ACD/Labs Percepta Platform. (n.d.). Advanced Software for Physicochemical, ADME, and Toxicity Prediction. [Link]

-

Lutsyk, A. I., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Molecular Informatics, 38(7), 1800163. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). ALOGPS 2.1. [Link]

-

Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of chemical information and computer sciences, 42(5), 1136–1145. [Link]

-

ACD/Labs. (n.d.). pKa (Acid Dissociation and Ionization) Prediction. [Link]

-

Roche, S. P., & Porco, J. A. (2011). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition, 50(36), 8328–8348. [Link]

-

ACD/Labs. (2019, May 13). ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. [Link]

-

Mannhold, R., & Tetko, I. V. (2011). Prediction of log P: ALOGPS application in medicinal chemistry education. Journal of Chemical Education, 88(10), 1434–1437. [Link]

-

Tetko, I. V., et al. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of pharmaceutical sciences, 93(12), 3103–3110. [Link]

-

Townsend, B. (2025, July 24). What is the pKa of my compound?. ACD/Labs. [Link]

-

Unacademy. (n.d.). Aromatic Amines. [Link]

-

LibreTexts Chemistry. (2024, November 7). 23.1: Properties of amines. [Link]

-

Norinder, U., & Boyer, S. (2018). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. Journal of Chemical Information and Modeling, 58(9), 1838–1843. [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(6), 1107–1115. [Link]

-

Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

-

PubChem. (n.d.). 2-[Amino(methyl)amino]aniline. [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... [Link]

-

Stenutz. (n.d.). N-(3-methylbutyl)aniline. [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C11H18N2, 1 gram. [Link]

-

Jingming Chemical. (n.d.). This compound. [Link]

Sources

An In-Depth Technical Guide to 2-(1-Amino-3-methylbutyl)aniline (CAS 1246816-03-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Significance

2-(1-Amino-3-methylbutyl)aniline is a substituted aniline derivative of significant interest within the pharmaceutical landscape. Its primary relevance lies in its role as a potential process-related impurity or a key starting material in the synthesis of the antidiabetic drug, Repaglinide. Repaglinide, an oral insulin secretagogue, requires high purity for its safety and efficacy, making the identification and control of related substances, such as this compound, a critical aspect of its manufacturing process.[1][2][3]

This guide provides a comprehensive technical overview of this compound, including its chemical properties, a plausible synthetic route, detailed analytical characterization, and essential safety information. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to synthesize, identify, and manage this compound effectively.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, analysis, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1246816-03-4 | Multiple Sources |

| Molecular Formula | C₁₁H₁₈N₂ | Multiple Sources |

| Molecular Weight | 178.27 g/mol | Multiple Sources |

| IUPAC Name | This compound | LGC Standards |

| Synonyms | rac-2-[(1-Amino-3-methyl)butyl]aniline, 1-Amino-2-[(1-Amino-3-methyl)butyl]benzene, 2-Amino-α-(2-methylpropyl)benzenemethanamine | Multiple Sources |

| Appearance | White to Yellow Solid (Predicted) | Sigma-Aldrich |

| SMILES | CC(C)CC(N)c1ccccc1N | LGC Standards |

| InChI | InChI=1S/C11H18N2/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8,11H,7,12-13H2,1-2H3 | LGC Standards |

Proposed Synthesis Pathway

Caption: Proposed reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol is a well-established method for amine synthesis and is adapted here for the specific target molecule.[5][6][7]

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 1 equivalent of 2-amino-3-methyl-1-phenylbutan-1-one in a suitable solvent such as methanol or ethanol.

-

Add a solution of ammonia (a 7N solution in methanol is common) in excess (typically 10-20 equivalents).

-

Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

Step 2: Reduction to the Amine

-

To the solution containing the intermediate imine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces imines in the presence of ketones. Add 1.5 equivalents of NaBH₃CN portion-wise to control any potential exotherm.

-

Adjust the pH of the reaction mixture to a slightly acidic condition (pH 6-7) by the dropwise addition of acetic acid. This protonates the imine, making it more susceptible to reduction.

-

Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

The crude this compound can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to prevent the product from streaking on the column.

Analytical Characterization

As no published spectra are available, the following analytical data are predicted based on the chemical structure and known spectroscopic trends for analogous compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.10 - 6.60 | Multiplet | 4H | Ar-H | Aromatic protons of the aniline ring are expected in this region. The ortho-alkyl group will influence their specific shifts. |

| ~ 4.00 | Broad Singlet | 4H | -NH₂ | The two amine groups will likely appear as a broad singlet, which is exchangeable with D₂O. |

| ~ 3.80 | Triplet | 1H | -CH (NH₂) | The benzylic proton adjacent to the chiral center and the amino group. |

| ~ 1.80 | Multiplet | 1H | -CH (CH₃)₂ | The methine proton of the isobutyl group. |

| ~ 1.60 - 1.40 | Multiplet | 2H | -CH₂ - | The methylene protons of the isobutyl group. |

| ~ 0.90 | Doublet | 6H | -CH(CH₃ )₂ | The two equivalent methyl groups of the isobutyl moiety will appear as a doublet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR will reflect the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145.0 | C -NH₂ (aromatic) | The carbon atom of the aniline ring directly attached to the primary amine group. |

| ~ 130.0 - 115.0 | Aromatic C H | The four methine carbons of the aniline ring. |

| ~ 128.0 | C -alkyl (aromatic) | The aromatic carbon atom bearing the amino-3-methylbutyl substituent. |

| ~ 55.0 | C H(NH₂) | The benzylic carbon. |

| ~ 45.0 | C H₂ | The methylene carbon of the isobutyl group. |

| ~ 28.0 | C H(CH₃)₂ | The methine carbon of the isobutyl group. |

| ~ 22.0 | -CH(C H₃)₂ | The two methyl carbons of the isobutyl group. |

Predicted Mass Spectrum (ESI-MS)

In electrospray ionization mass spectrometry, the compound is expected to be readily protonated.

| m/z | Ion | Predicted Fragmentation Pathway |

| 179.15 | [M+H]⁺ | The protonated molecular ion. |

| 162.13 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine on the butyl chain is a common fragmentation pathway for benzylamines.[8][9] |

| 120.08 | [M+H - C₄H₉N]⁺ | Cleavage of the bond between the benzylic carbon and the aniline ring. |

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to safety is warranted, treating it as a hazardous compound based on the known toxicology of similar anilines.[2][10][11][12][13]

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Work in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a compound of importance in the context of pharmaceutical manufacturing, particularly for the anti-diabetic drug Repaglinide. While detailed experimental data for this specific molecule is scarce, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. The proposed synthetic and analytical methodologies offer a solid starting point for researchers and scientists working with this compound, ensuring a foundation of scientific integrity and safety in their endeavors.

References

-

Flammang, R., et al. "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations." Journal of Mass Spectrometry, vol. 38, no. 1, 2003, pp. 58-69. [Link]

-

Reddy, G. O., et al. "Identification, Isolation and Synthesis of Seven Novel Impurities of Anti-Diabetic Drug Repaglinide." ResearchGate, 2015. [Link]

-

Reddy, B. P., et al. "An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine – A Useful Intermediate." CHIMIA International Journal for Chemistry, vol. 64, no. 4, 2010, pp. 248-251. [Link]

-

Pharmaffiliates. "Repaglinide-impurities." [Link]

-

Gao, J., et al. "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." Journal of the American Society for Mass Spectrometry, vol. 15, no. 8, 2004, pp. 1169-1179. [Link]

-

Rao, D. S., et al. "Synthesis of Repaglinide Congeners." Taylor & Francis Group - Figshare, 2015. [Link]

-

ResearchGate. "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." [Link]

-

Zhang, Y., et al. "A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid." Semantic Scholar, 2016. [Link]

-

PubChem. "2-tert-Butylaniline." [Link]

-

Julian, R. R., et al. "Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides." Journal of the American Society for Mass Spectrometry, vol. 21, no. 8, 2010, pp. 1391-1399. [Link]

-

ResearchGate. "Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines." [Link]

- Google Patents. "A kind of technique of synthesizing repaglinide."

-

Wang, L., et al. "Preparation of Aliphatic Amines by the Leuckart Reaction." 2006 International Conference on MEMS, NANO and Smart Systems, 2006. [Link]

-

Wikipedia. "Leuckart reaction." [Link]

-

ResearchGate. "The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6." [Link]

-

ResearchGate. "A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid." [Link]

-

The Royal Society of Chemistry. "Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2." [Link]

-

ResearchGate. "Synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl Amine." [Link]

-

ResearchGate. "An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate." [Link]

-

Wikipedia. "Reductive amination." [Link]

-

MDPI. "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." [Link]

-

Chemistry LibreTexts. "The Leuckart Reaction." [Link]

-

Chemistry LibreTexts. "Reductive Amination." [Link]

-

Chemistry Steps. "Reductive Amination." [Link]

-

ResearchGate. "Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and..." [Link]

-

FDA. "(S)-3-METHYL-1-[2-(1-PIPERIDINYL)PHENYL]BUTYLAMINE L-N-ACETYL GLUTAMATE." [Link]

-

Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." [Link]

-

PubMed Central. "The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst." [Link]

-

Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012)." [Link]

-

Beilstein Journals. "Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides." [Link]

-

ResearchGate. "Synthesis of 2-Alkenyl-Tethered Anilines." [Link]

-

Toocle.com. "(S)-3-Methyl-1-[2-(1-Piperidinyl)Phenyl]-Butylamine." [Link]

-

ResearchGate. "NMR Spectra of Anilines." [Link]

-

PubMed. "Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety." [Link]

-

T3DB. "Aniline (T3D4984)." [Link]

-

YouTube. "reaction to Chemiolis video - synthesis of an aniline-based sweetener." [Link]

-

Beilstein Journals. "Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines." [Link]

Sources

- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 2-Butylaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(1-Amino-3-methylbutyl)aniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Interest

2-(1-Amino-3-methylbutyl)aniline, a substituted aniline derivative, holds significant interest within the realms of medicinal chemistry and pharmaceutical development. Its structural architecture, featuring a chiral center and both aromatic and aliphatic amine functionalities, earmarks it as a versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, plausible synthetic routes, and detailed spectral characterization. The insights presented herein are curated to empower researchers in leveraging this compound for novel drug discovery and development endeavors.

Physicochemical and Structural Characteristics

This compound is a chiral molecule typically encountered as a racemic mixture. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1246816-03-4 | [1] |

| Molecular Formula | C₁₁H₁₈N₂ | [2] |

| Molecular Weight | 178.28 g/mol | [2] |

| Appearance | White to yellow solid | |

| Purity | Typically ≥95% | [2] |

| IUPAC Name | This compound | |

| InChI Key | SDYJLRMNAPWVII-UHFFFAOYSA-N |

The molecular structure, depicted below, consists of an aniline ring substituted at the ortho position with a 1-amino-3-methylbutyl group. This substitution introduces a stereocenter at the first carbon of the butyl chain, leading to the existence of (R) and (S) enantiomers.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: A Conceptual Framework

The following protocol is a conceptualization based on similar syntheses of ortho-alkylanilines. [3] Step 1: Friedel-Crafts Alkylation of 2-Nitroaniline

-

To a cooled (0 °C) and stirred solution of 2-nitroaniline in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃).

-

Slowly add 4-methyl-1-pentene to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(1-nitro-3-methylbutyl)aniline.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-(1-nitro-3-methylbutyl)aniline intermediate in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

In-depth Spectral Analysis

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not publicly available, the following sections provide predicted spectral data based on the analysis of structurally similar compounds. [4][5][6][7][8][9][10][11][12][13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃, 500 MHz):

-

δ 7.0-7.2 (m, 2H): Aromatic protons on the aniline ring.

-

δ 6.6-6.8 (m, 2H): Aromatic protons on the aniline ring.

-

δ 4.0-4.2 (br s, 2H): Protons of the primary aromatic amine (NH₂).

-

δ 3.5-3.7 (m, 1H): Methine proton at the chiral center (C1 of the butyl group).

-

δ 1.5-1.8 (m, 2H): Methylene protons of the butyl chain.

-

δ 1.2-1.4 (m, 1H): Methine proton of the isobutyl group.

-

δ 0.9-1.0 (d, 6H): Two methyl groups of the isobutyl moiety.

-

δ 1.5-2.0 (br s, 2H): Protons of the primary aliphatic amine (NH₂).

¹³C NMR (Predicted, in CDCl₃, 125 MHz):

-

δ 145-147: Aromatic carbon attached to the amino group.

-

δ 128-130: Quaternary aromatic carbon.

-

δ 115-128: Aromatic CH carbons.

-

δ 50-55: Methine carbon at the chiral center.

-

δ 40-45: Methylene carbon of the butyl chain.

-

δ 25-30: Methine carbon of the isobutyl group.

-

δ 22-24: Methyl carbons of the isobutyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amines (aromatic and aliphatic) |

| 3050-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H |

| 1620-1580 | N-H bend | Primary amine |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1335-1250 | C-N stretch | Aromatic amine |

| 1250-1020 | C-N stretch | Aliphatic amine |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 178. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the isobutyl group.

Potential Applications in Drug Discovery

Substituted anilines are a cornerstone in medicinal chemistry, serving as scaffolds for a wide range of therapeutic agents. [17][18][19][20]The unique combination of a chiral amino-alkyl side chain and an aniline core in this compound makes it a particularly attractive starting material for the synthesis of novel drug candidates. Its structural motifs are found in various biologically active compounds, including potential anticancer and antidiabetic agents. For instance, this molecule is a known impurity and potential synthetic precursor of Repaglinide, an antidiabetic drug. [17][21]This highlights its relevance in pharmaceutical synthesis and quality control.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic strategy. While experimental spectroscopic data is not widely published, the predicted data herein offers a solid foundation for its characterization. Further research into the synthesis, resolution of enantiomers, and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Reddy, K. V. S. R., Babu, J. M., Mathad, V. T., Eswaraiah, S., Reddy, M. S., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467. [Link]

-

Reddy, B. P., Kumar, Y. P., Kumar, B. V., & Reddy, G. K. (2018). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Drug testing and analysis, 10(1), 212–221. [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

-

Kamal, A., Reddy, J. S., Ramaiah, M. J., Bharathi, E. V., Dastagiri, D., Reddy, M. K., ... & Pal-Bhadra, M. (2010). Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. Bioorganic & medicinal chemistry letters, 20(17), 5232–5236. [Link]

-

Li, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(3), 475. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

NIST. (n.d.). Aniline. In NIST Chemistry WebBook. [Link]

-

Abdullin, K. A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22183-22192. [Link]

- Google Patents. (n.d.). Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines. (WO2009029383A1).

-

ResearchGate. (n.d.). Superimposed 1 H-NMR spectra of the corresponding amines (aniline and...). [Link]

-

PrepChem. (n.d.). Synthesis of N-methyl-N-(3-methylbutyl)-aniline. [Link]

-

SpectraBase. (n.d.). Aniline. [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C11H18N2, 1 gram. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

PubChem. (n.d.). 2,6-Bis(3-methylbutyl)aniline. [Link]

-

ResearchGate. (n.d.). a: FTIR Spectra of Aniline. [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

-

PubChem. (n.d.). 2-[Amino(methyl)amino]aniline. [Link]

-

SpectraBase. (n.d.). 4-(2-Methylbutyl)aniline. [Link]

-

NIST. (n.d.). Aniline. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Benzenamine, 3-methyl-. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Aniline. In NIST Chemistry WebBook. [Link]

Sources

- 1. This compound | 1246816-03-4 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. WO2009029383A1 - Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-METHYLBUTYLAMINE(96-15-1) IR Spectrum [chemicalbook.com]

- 12. Aniline [webbook.nist.gov]

- 13. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]

- 14. Benzenamine, 3-methyl- [webbook.nist.gov]

- 15. Aniline(62-53-3) IR2 spectrum [chemicalbook.com]

- 16. Aniline [webbook.nist.gov]

- 17. Impurity profile study of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. veeprho.com [veeprho.com]

- 19. researchgate.net [researchgate.net]

- 20. CAS 147769-96-8: Repaglinide Impurity 15 | CymitQuimica [cymitquimica.com]

- 21. Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Amino-3-methylbutyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for the novel aromatic amine, 2-(1-Amino-3-methylbutyl)aniline. This compound holds potential as a key intermediate in the development of new pharmaceutical agents and functional materials. The synthesis is approached via a strategic multi-step sequence, culminating in a highly efficient reductive amination. This guide elucidates the causal reasoning behind the selection of each experimental step, ensuring methodological transparency and reproducibility. The characterization section establishes a predictive spectroscopic profile, leveraging foundational principles and data from analogous structures to create a self-validating system for compound identification and purity assessment. All protocols are grounded in authoritative scientific literature to ensure the highest degree of technical accuracy and trustworthiness.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern organic synthesis, serving as indispensable building blocks for a vast array of functional molecules. Their prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the continuous demand for efficient, selective, and scalable synthetic routes to novel aniline derivatives. This compound, with its unique combination of a primary aliphatic amine and an ortho-alkylated aniline scaffold, presents a compelling target for synthetic exploration. The strategic placement of the aminoalkyl group can significantly influence the molecule's steric and electronic properties, offering a rich platform for medicinal chemistry and material science applications. This guide provides a detailed roadmap for the synthesis and comprehensive characterization of this promising compound.

A Strategic Approach to Synthesis

A direct, single-step synthesis of this compound is challenging due to the difficulty of selectively introducing the branched aminoalkyl group at the ortho position of the aniline ring. Therefore, a multi-step approach is proposed, centered around the well-established and versatile reductive amination reaction.[1][2] The overall synthetic strategy involves the initial preparation of a suitable ketone precursor, followed by its conversion to the target diamine.

Proposed Synthetic Pathway

The proposed synthesis commences with a Friedel-Crafts acylation to construct the carbon skeleton, followed by deprotection and a tandem reduction/reductive amination to install the primary amine functionality.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The synthesis of the key ketone intermediate can be achieved through a Friedel-Crafts acylation of a protected aniline, such as acetanilide, followed by deprotection. The use of a protecting group on the aniline nitrogen is crucial to prevent N-acylation and direct the acylation to the aromatic ring, primarily at the para position due to steric hindrance from the acetyl group. To achieve ortho-acylation, one might need to explore directing group strategies or separation of isomers. A more direct, albeit potentially lower-yielding, approach involves the direct acylation of aniline in the presence of a Lewis acid, with careful control of reaction conditions to favor ortho-substitution. For the purpose of this guide, we will outline a general procedure assuming successful ortho-acylation.

Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in a dry, inert solvent such as 1,2-dichloroethane.

-

Addition of Acetanilide: Cool the suspension to 0°C in an ice bath and add acetanilide (1.0 eq.) portion-wise, maintaining the temperature below 5°C.

-

Addition of Acylating Agent: Add isovaleryl chloride (1.1 eq.) dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Protocol: Deprotection of the Acetamido Group

-

Hydrolysis: Reflux the purified acetophenone derivative in an excess of aqueous hydrochloric acid (e.g., 6 M) for 4-6 hours.

-

Neutralization and Extraction: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 1-(2-aminophenyl)-3-methylbutan-1-one.

Reductive amination is a robust method for the synthesis of amines from ketones or aldehydes.[1][2] In this step, the ketone precursor is reacted with an amine source, typically ammonia, in the presence of a reducing agent. Catalytic hydrogenation offers a "greener" and often more efficient alternative to stoichiometric hydride reagents.[3][4]

Protocol: Catalytic Reductive Amination

-

Reaction Setup: In a high-pressure autoclave, dissolve 1-(2-aminophenyl)-3-methylbutan-1-one (1.0 eq.) in methanol saturated with ammonia.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or 10% Palladium on Carbon (Pd/C) (approximately 5-10 mol%).

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, carefully vent the hydrogen and purge the autoclave with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of the target compound are detailed below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Aromatic Protons | 6.6 - 7.2 | Multiplet | 4H | The protons on the aniline ring will appear in the aromatic region, with their chemical shifts influenced by the electron-donating amino and alkyl groups.[5] |

| Ar-NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | The chemical shift of the aromatic amine protons can vary depending on solvent and concentration.[6] |

| Aliphatic-NH₂ | 1.5 - 2.5 | Broad Singlet | 2H | The aliphatic primary amine protons typically appear as a broad singlet in the upfield region. |

| CH(NH₂) | 3.8 - 4.2 | Triplet or Multiplet | 1H | This proton is adjacent to a stereocenter and an amino group, leading to a downfield shift and complex splitting. |

| CH₂ | 1.4 - 1.7 | Multiplet | 2H | These methylene protons are diastereotopic and will likely appear as a complex multiplet. |

| CH(CH₃)₂ | 0.9 - 1.2 | Multiplet | 1H | The methine proton of the isobutyl group will be split by the adjacent methylene and methyl protons. |

| (CH₃)₂ | 0.8 - 1.0 | Doublet | 6H | The two methyl groups of the isobutyl group are equivalent and will appear as a doublet due to coupling with the adjacent methine proton. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Aromatic C-NH₂ | 145 - 148 | The carbon attached to the aromatic amino group is significantly deshielded.[7] |

| Aromatic C-Alkyl | 135 - 138 | The ortho-carbon bearing the alkyl substituent. |

| Aromatic CH | 115 - 130 | The remaining aromatic carbons will resonate in this region. |

| CH(NH₂) | 50 - 55 | The carbon attached to the aliphatic amino group. |

| CH₂ | 40 - 45 | The methylene carbon of the isobutyl group. |

| CH(CH₃)₂ | 28 - 33 | The methine carbon of the isobutyl group. |

| (CH₃)₂ | 22 - 25 | The two equivalent methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale |

| 3450 - 3300 | N-H Stretch (Aromatic NH₂) | Two sharp bands | Characteristic of a primary aromatic amine.[8][9] |

| 3400 - 3250 | N-H Stretch (Aliphatic NH₂) | Two bands (may overlap with Ar-NH₂) | Characteristic of a primary aliphatic amine.[10] |

| 3050 - 3000 | C-H Stretch (Aromatic) | Medium to weak | Aromatic C-H stretching vibrations. |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Strong | Aliphatic C-H stretching from the isobutyl group. |

| 1620 - 1580 | N-H Bend (Scissoring) | Medium to strong | Bending vibration of the primary amino groups. |

| 1500 - 1450 | C=C Stretch (Aromatic Ring) | Medium to strong | Aromatic ring skeletal vibrations. |

| 1335 - 1250 | C-N Stretch (Aromatic) | Strong | Stretching vibration of the aryl C-N bond.[6] |

| 1250 - 1020 | C-N Stretch (Aliphatic) | Medium to weak | Stretching vibration of the alkyl C-N bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 178 | [M]⁺ | Molecular ion. The presence of two nitrogen atoms gives an even molecular weight, consistent with the Nitrogen Rule.[6] |

| 161 | [M - NH₃]⁺ | Loss of ammonia from the aliphatic amino group. |

| 134 | [M - C₃H₇]⁺ | Alpha-cleavage with loss of an isopropyl radical. |

| 121 | [M - C₄H₉N]⁺ | Cleavage of the C-C bond between the aromatic ring and the aminoalkyl side chain. |

| 106 | [C₇H₈N]⁺ | Further fragmentation of the side chain. |

| 93 | [C₆H₇N]⁺ | Aniline radical cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in the mass spectra of benzene derivatives.[11][12] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound.

Protocol: HPLC Analysis

-

Column: A reverse-phase C18 column is typically suitable for the separation of aromatic amines.

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier such as 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended.

-

Detection: UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm or 280 nm).

Protocol: GC-MS Analysis

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector and Oven Program: An injector temperature of 250-280°C and a temperature program starting at a low temperature (e.g., 80-100°C) and ramping up to a final temperature of 280-300°C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV.

Workflow and Data Validation

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound, emphasizing the self-validating nature of the combined experimental protocols.

Caption: Integrated workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide presents a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic route, centered on a reliable reductive amination strategy, offers a clear and reproducible pathway to this novel compound. The detailed predictive spectroscopic data provides a robust framework for the unambiguous identification and purity assessment of the final product. By integrating established synthetic methodologies with foundational spectroscopic principles, this guide serves as a valuable resource for researchers and professionals in drug discovery and chemical development, facilitating the exploration of this and other structurally related aniline derivatives.

References

- BenchChem. (2025). Application Notes and Protocols: Ortho-alkylation of Aniline for the Synthesis of 2,6-Diethylaniline. BenchChem.

- BenchChem. (2025).

- Google Patents. (1984). Process for the ring alkylation of an aniline. (U.S.

- Google Patents. (1950). Preparation of alkyl anilines. (U.S.

- Request PDF. (2021).

- PubMed. (2005). Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents. Organic Letters, 7(23), 5135-7.

- LGC Standards. rac-2-[(1-Amino-3-methyl)butyl]aniline.

- National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.

- Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.

- Supporting Information.

- ResearchGate. (n.d.). Reductive amination of aldehydes and ketones with nitro compounds. (a) Overall reaction scheme. (b) Mechanism. (c) Methods. (d)

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- PubChem. (n.d.). 2-Ethylaniline.

- Wikipedia. (n.d.).

- Wiley Online Library. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.

- Google Patents. (2009). Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines. (WO2009029383A1).

- PubChem. (n.d.). 2,N-Dimethylaniline.

- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and....

- PubChem. (n.d.). 2-Iodoaniline.

- PrepChem.com. (n.d.). Synthesis of N-methyl-N-(3-methylbutyl)-aniline.

- National Institute of Standards and Technology. (n.d.). Aniline. NIST WebBook.

- CP Lab Safety. (n.d.). This compound, 95% Purity, C11H18N2, 1 gram.

- Sigma-Aldrich. (n.d.). This compound | 1246816-03-4.

- CymitQuimica. (n.d.). This compound.

- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

- PubChem. (n.d.). 2-Chloroaniline.

- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.

- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)

- ChemicalBook. (n.d.). 2-METHYLBUTYLAMINE(96-15-1) IR Spectrum.

- National Institute of Standards and Technology. (n.d.). Aniline. NIST WebBook.

- ChemicalBook. (n.d.). 2-(METHYLTHIO)ANILINE(2987-53-3) IR Spectrum.

- ChemicalBook. (n.d.). Aniline(62-53-3) IR2 spectrum.

- National Institute of Standards and Technology. (n.d.). 1-Butanol, 2-amino-3-methyl-, (.+/-.)-. NIST WebBook.

- ChemicalBook. (n.d.). Aniline(62-53-3) MS spectrum.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Aniline(62-53-3) IR2 [m.chemicalbook.com]

- 10. 2-METHYLBUTYLAMINE(96-15-1) IR Spectrum [chemicalbook.com]

- 11. Aniline [webbook.nist.gov]

- 12. Aniline(62-53-3) MS spectrum [chemicalbook.com]

An In-Depth Technical Guide to 2-(1-Amino-3-methylbutyl)aniline: Synthesis, Characterization, and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Amino-3-methylbutyl)aniline, a chiral diamine, holds significance within the pharmaceutical landscape primarily as a known process impurity and potential metabolite of Repaglinide, an antidiabetic drug.[1][2] Its structure, featuring a substituted aniline core, presents an interesting scaffold for medicinal chemistry explorations. Aniline and its derivatives are prevalent in drug discovery, though their inclusion often necessitates careful consideration of metabolic stability and potential toxicity.[3] This guide provides a comprehensive technical overview of this compound, including a proposed synthetic route, predicted analytical characterization, and a discussion of its relevance in drug development.

Chemical Properties and Identification

| Property | Value | Source |

| IUPAC Name | This compound | [4][5] |

| Synonyms | rac-2-[(1-Amino-3-methyl)butyl]aniline, 1-Amino-2-[(1-Amino-3-methyl)butyl]benzene | [6][7] |

| CAS Number | 1246816-03-4 | [4][5] |

| Molecular Formula | C₁₁H₁₈N₂ | [4][5] |

| Molecular Weight | 178.27 g/mol | [4][5] |

| Appearance | Predicted to be a light brown oil or a white to yellow solid | [6][8] |

Proposed Synthesis Pathway

Step 1: Grignard Reaction of 2-Nitrobenzyl Cyanide with Isobutylmagnesium Bromide to form 4-Methyl-1-(2-nitrophenyl)pentan-2-one Imine

The initial step involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.[9] The Grignard reagent, isobutylmagnesium bromide, will act as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-nitrobenzyl cyanide. This reaction forms an intermediate imine magnesium salt, which upon acidic workup would yield the corresponding ketone. However, for the subsequent reduction step, the intermediate imine can be directly utilized.

-

Causality of Experimental Choices: 2-Nitrobenzyl cyanide is selected as the starting material to introduce the required carbon skeleton and the ortho-nitro group, which will be later reduced to the aniline. Isobutylmagnesium bromide provides the isobutyl group necessary for the final structure. The Grignard reaction is a well-established and high-yielding method for the formation of ketones from nitriles.[10]

Step 2: Reduction of 4-Methyl-1-(2-nitrophenyl)pentan-2-one Imine to this compound

The second step involves the reduction of both the imine and the nitro group. A strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is capable of reducing both functionalities simultaneously. Alternatively, catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere could also be employed. Catalytic hydrogenation is often preferred in industrial settings due to its milder reaction conditions and avoidance of metal hydride waste.[11]

-

Causality of Experimental Choices: The choice of reducing agent is critical. LiAlH₄ is a powerful, non-selective reducing agent suitable for this transformation. Catalytic hydrogenation offers a "greener" alternative, and the choice of catalyst can sometimes allow for selective reductions if needed, although in this case, the reduction of both groups is desired.[3]

Experimental Protocol (Proposed)

Materials:

-

2-Nitrobenzyl cyanide

-

Magnesium turnings

-

Isobutyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Lithium Aluminum Hydride (LiAlH₄) or Palladium on carbon (10% Pd/C)

-

Anhydrous solvent for reduction (e.g., THF or ethanol for catalytic hydrogenation)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

-

Sodium sulfate (for drying)

Procedure:

Part A: Synthesis of 4-Methyl-1-(2-nitrophenyl)pentan-2-one Imine (via Grignard Reaction)

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

Once the Grignard reagent formation is complete, cool the flask in an ice bath.

-

Add a solution of 2-nitrobenzyl cyanide in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The resulting mixture containing the intermediate imine magnesium salt is used directly in the next step.

Part B: Reduction to this compound

-

Method 1: Using Lithium Aluminum Hydride

-

In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

-

Cool the LiAlH₄ suspension in an ice bath.

-

Slowly and carefully add the Grignard reaction mixture from Part A to the LiAlH₄ suspension.

-

After the addition, allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting solid and wash it with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Method 2: Using Catalytic Hydrogenation

-

Transfer the Grignard reaction mixture to a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Workup and Purification:

-

Dissolve the crude product in diethyl ether and wash with water.

-

To purify, the crude product can be subjected to column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl in ether for purification by recrystallization, followed by liberation of the free base with a mild base.

Analytical Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Protons: The four protons on the aniline ring are expected to appear as a complex multiplet in the range of δ 6.5-7.2 ppm. The ortho and para protons will be more shielded (upfield) compared to the meta proton relative to the amino group.

-

Aliphatic Protons:

-

The methine proton (CH-NH₂) adjacent to the two amino groups will likely be a multiplet around δ 3.5-4.0 ppm.

-

The methylene protons (CH₂) will likely appear as two distinct multiplets in the range of δ 1.2-1.8 ppm due to the adjacent chiral center.

-

The methine proton of the isobutyl group (CH(CH₃)₂) will be a multiplet around δ 1.5-2.0 ppm.

-

The two methyl groups of the isobutyl moiety will appear as two doublets around δ 0.8-1.0 ppm.

-

-

Amine Protons: The protons of the two amino groups (NH₂) will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration. They are expected between δ 1.5-4.0 ppm and will be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the amino group will be the most shielded (around δ 145-150 ppm). The other aromatic carbons will appear in the typical range of δ 115-130 ppm.

-

Aliphatic Carbons:

-

The methine carbon (CH-NH₂) will be in the range of δ 50-60 ppm.

-

The methylene carbon (CH₂) will be around δ 40-45 ppm.

-

The methine carbon of the isobutyl group (CH(CH₃)₂) will be around δ 25-30 ppm.

-

The two methyl carbons of the isobutyl group will appear as distinct signals around δ 20-25 ppm.

-

Mass Spectrometry (MS)

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 178.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the isobutyl group, leading to a fragment at m/z = 121. Another likely fragmentation is the cleavage of the C-C bond between the benzylic carbon and the adjacent CH-NH₂ group.

Infrared (IR) Spectroscopy

-

N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

C-H Stretching: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹, while aromatic C-H stretching will appear just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic ring.

-

N-H Bending: A band around 1600-1650 cm⁻¹ is expected for the N-H bending vibration.

Pharmaceutical Relevance and Applications

The primary relevance of this compound in the pharmaceutical industry is as a process-related impurity in the synthesis of Repaglinide.[1] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the drug product.[2]

Potential for Drug Discovery:

While primarily known as an impurity, the structure of this compound contains a privileged scaffold in medicinal chemistry - the substituted aniline. Aniline derivatives have a wide range of biological activities and are found in numerous approved drugs.[3] The presence of two amino groups offers multiple points for further chemical modification to explore structure-activity relationships (SAR). For instance, derivatization of the amino groups could lead to novel compounds with potential activities in areas such as:

-

Antimicrobial Agents: Aniline derivatives have been explored for their antibacterial and antifungal properties.

-

Anticancer Agents: The aniline scaffold is present in several kinase inhibitors and other anticancer drugs.[7]

-

Central Nervous System (CNS) Agents: Modifications of the aniline structure could lead to compounds with activity at various CNS targets.

Conclusion

This compound is a compound of interest to the pharmaceutical industry, primarily due to its status as a Repaglinide impurity. While a detailed experimental protocol for its synthesis and full characterization data are not widely published, a robust synthetic strategy can be proposed based on fundamental organic reactions. The predicted analytical data provides a valuable reference for its identification and characterization. Furthermore, its chemical structure suggests potential as a starting point for the development of new chemical entities with therapeutic potential. This guide serves as a technical resource for researchers and drug development professionals interested in this molecule, providing a foundation for its synthesis, analysis, and further exploration.

References

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis of Repaglinide Congeners. (2015). Taylor & Francis Group. Retrieved from [Link]

-

Reddy, K. V. S. R., Babu, J. M., Mathad, V. T., Eswaraiah, S., Reddy, M. S., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461–467. Retrieved from [Link]

-

Kancherla, P., Keesari, S., Alegete, P., Khagga, M., & Das, P. (2018). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Drug Testing and Analysis, 10(1), 212–221. Retrieved from [Link]

-

Repaglinide Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

-

repaglinide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

amines en/products/amines/repaglinide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

MassBank | UI000201. (n.d.). Retrieved from [Link]

-

rac-2-[(1-Amino-3-methyl)butyl]aniline. (n.d.). plcchemical.com. Retrieved from [Link]

-

Aniline. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of N-methyl-N-(3-methylbutyl)-aniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

Aniline. (n.d.). SpectraBase. Retrieved from [Link]

- WO2009029383A1 - Preparation of 2-(1,3-dimethylbutyl)aniline and other branched alkyl-substituted-anilines. (n.d.). Google Patents.

-

Kolla, N., et al. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine – A Useful Intermediate. CHIMIA, 60(9), 593-595. Retrieved from [Link]

-

Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. Retrieved from [Link]

- Tanner, A. H. (1939). The Reducing Action of Grignard Reagents: The Action of Isobutyl Magnesium Bromide on Ketones. University of Chicago.

-

Making Aniline. (2023, August 21). YouTube. Retrieved from [Link]

-

α-AMINOISOBUTYRIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Predict the products of the following reactions. (d) product of (c) + cyclopentylmagnesium bromide, then acidic hydrolysis. (n.d.). Pearson. Retrieved from [Link]

- CN107445846A - The technique of isobutyl-aniline between a kind of synthesis. (n.d.). Google Patents.

-

Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline. (n.d.). Google Patents.

-

Multi-Step Bromoaniline Synthesis Guide. (n.d.). Scribd. Retrieved from [Link]

-

1246816-03-4 | Product Name : rac-2-[(1-Amino-3-methyl)butyl]aniline. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Aniline, N-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

What is the reaction of methyl magnesium bromide on ethyl cyanide? (n.d.). Quora. Retrieved from [Link]

-

New reactions of the Grignard reagent : Action of Grignard reagents on ethylene cyanide (Part I). Action of butyl magnesium bromide on allyl bromide (Part II) / John W. Perry. (n.d.). Vanderbilt University. Retrieved from [Link]

Sources

- 1. Repaglinide EP Impurity B | 99469-99-5 | SynZeal [synzeal.com]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. Repaglinide EP Impurity B - CAS - 99469-99-5 | Axios Research [axios-research.com]

- 5. scispace.com [scispace.com]

- 6. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine – A Useful Intermediate | CHIMIA [chimia.ch]

- 9. Mass Spectrometry of Liquid Aniline Aerosol Particles by IR/UV Laser Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandf.figshare.com [tandf.figshare.com]

- 11. Impurity profile study of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(1-Amino-3-methylbutyl)aniline solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 2-(1-Amino-3-methylbutyl)aniline

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a novel aromatic amine with potential applications in pharmaceutical and chemical research. Given the absence of extensive public data on this specific molecule, this document serves as a first-principles guide for researchers. It outlines robust, field-proven methodologies for determining its aqueous and organic solubility profiles, as well as its intrinsic stability under various stress conditions. The protocols described herein are designed to generate the critical data required for lead optimization, formulation development, and regulatory submissions, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a primary aromatic amine (the aniline moiety) and a primary aliphatic amine on a chiral isopentyl side chain. This unique structure suggests a complex physicochemical profile. The aniline portion imparts aromaticity and weak basicity (pKa of aniline is ~4.6), while being susceptible to oxidation.[1] The aliphatic amino group introduces a second, stronger basic center (aliphatic amines typically have pKa values around 10-11) and an additional site for hydrogen bonding. The branched alkyl chain enhances lipophilicity.

This guide provides the experimental blueprint to quantitatively define these characteristics, focusing on two critical drug-like properties: solubility and stability. Understanding these parameters is paramount, as they directly influence a compound's bioavailability, formulation feasibility, and shelf-life.

Predicted Physicochemical Properties

Based on its constituent functional groups, we can infer a set of initial properties for this compound. These hypotheses form the basis for the experimental design.

| Property | Predicted Characteristic | Rationale |

| Physical Form | Likely a liquid or low-melting solid at STP. | Aniline is a liquid; the alkyl side chain may lower the melting point. |

| Aqueous Solubility | pH-dependent; moderate. | The two basic amino groups will be protonated at low pH, forming soluble salts. The hydrophobic benzene ring and alkyl chain will limit solubility at neutral and high pH. |

| Organic Solubility | High in polar organic solvents. | Expected to be soluble in solvents like methanol, ethanol, DMSO, and THF due to its ability to act as a hydrogen bond donor and its organic nature. |

| Chemical Stability | Susceptible to oxidation and photodegradation. | Aromatic amines, particularly anilines, are known to be sensitive to air (oxidation) and light, often resulting in discoloration.[1] |

| pKa | Two distinct pKa values. | One for the weakly basic aromatic amine (~4-5) and one for the more basic aliphatic amine (~10-11). |

Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems. We will delineate protocols for two distinct but complementary types of solubility measurement: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a high-concentration DMSO stock. It is a high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, relevant for early screening assays.[2][3]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. This value is essential for formulation and preclinical development.[4][5][6]

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is designed for rapid assessment in various aqueous buffers. The primary endpoint is the detection of precipitate formation as the compound is diluted from a DMSO stock into an aqueous medium.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4) to each well. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.

-

Analysis (Choose one):

-

Nephelometry: Measure light scattering using a nephelometer. An increase in scattering relative to a buffer-only control indicates precipitation.[2][7]

-

Filtration and UV/LC-MS Quantification: Filter the plate contents through a solubility filter plate (e.g., Millipore MultiScreen). Quantify the concentration of the compound in the filtrate using a pre-established calibration curve via UV-Vis spectrophotometry or LC-MS for higher accuracy.[8]

-

Caption: Kinetic Solubility Experimental Workflow.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard. It requires a stability-indicating analytical method for accurate quantification.

Methodology:

-

Method Prerequisite: A validated, stability-indicating HPLC method capable of quantifying this compound without interference from potential degradants is required.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., buffers at pH 3.0, 7.4, and 9.0; water; ethanol).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[4][8]

-

Phase Separation: Allow the vials to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, dilute it with the mobile phase, and analyze by the pre-validated HPLC-UV method to determine the concentration against a standard curve.

Data Presentation: Solubility Profile

| Solvent System | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| 0.1 M HCl (pH ~1) | ||

| Acetate Buffer (pH 5.0) | ||

| Phosphate Buffer (pH 7.4) | ||

| Borate Buffer (pH 9.0) | ||

| Water | ||

| Ethanol | ||

| Propylene Glycol |

Intrinsic Stability Assessment

Stability testing is crucial for defining storage requirements, shelf-life, and degradation pathways. Forced degradation (or stress testing) is performed to intentionally degrade the sample under more aggressive conditions than those used for long-term stability studies.[9][10] These studies are foundational for developing and validating a stability-indicating analytical method.[11][12]

Prerequisite: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is one that can accurately quantify the parent compound while completely resolving it from all process-related impurities and degradation products.

Key Development Steps:

-

Column & Mobile Phase Screening: Start with a C18 column and screen mobile phase combinations (e.g., Acetonitrile/Water, Methanol/Water) with common buffers (e.g., phosphate, formate) at different pH values.

-

Gradient Optimization: Develop a gradient elution method to resolve both early-eluting polar degradants and late-eluting nonpolar species.

-

Forced Degradation: Subject the compound to the stress conditions outlined below. The resulting degraded samples are then used to challenge the method's specificity.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in stressed samples, ensuring no degradants are co-eluting.[13]

Experimental Protocol: Forced Degradation Studies

These studies should aim for 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.

Methodology:

For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample is stored under ambient, protected conditions.

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize a sample with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 24-48 hours. Neutralize a sample with 0.1 M HCl before analysis.[9]

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. The aniline moiety is particularly susceptible to oxidation.[13][14]

-

Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours. For solution studies, humidity can also be introduced.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][17] A control sample should be wrapped in aluminum foil.

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

For anilines, oxidative degradation is a primary concern. The electron-rich aromatic ring and the nitrogen lone pair are susceptible to attack.

Caption: Hypothetical Oxidative Degradation Pathways.

Recommendations for Safe Handling and Storage

Drawing parallels from aniline, this compound should be handled with appropriate precautions.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. Avoid inhalation and skin contact.

-